rac-(3R,4R)-N-cyclopropyl-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxamide dihydrochloride, trans

Description

Molecular Architecture and Stereochemical Configuration

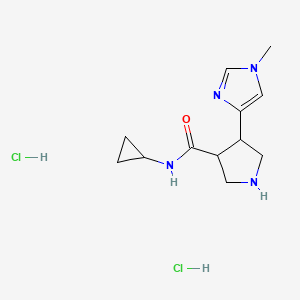

The compound rac-(3R,4R)-N-cyclopropyl-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxamide dihydrochloride, trans features a pyrrolidine scaffold substituted with a cyclopropyl group, a 1-methylimidazole moiety, and a carboxamide functional group. Its molecular formula is $$ \text{C}{12}\text{H}{20}\text{Cl}2\text{N}4\text{O} $$, with a molecular weight of 307.22 g/mol. The stereochemical configuration at positions 3 and 4 of the pyrrolidine ring is designated as (3R,4R), indicating a trans relationship between the cyclopropyl and imidazole substituents. This trans configuration minimizes steric clashes between the bulky cyclopropyl group and the planar imidazole ring, stabilizing the molecule’s overall conformation.

The pyrrolidine ring adopts a half-chair conformation, as observed in crystallographic studies of related pyrroloimidazole derivatives. This conformation arises from torsional strain minimization, with the nitrogen atom at position 1 and the cyclopropyl group at position 3 occupying pseudo-axial and pseudo-equatorial positions, respectively. The dihydrochloride salt formation occurs via protonation of the pyrrolidine nitrogen and the imidazole ring, enhancing solubility and crystallinity.

| Structural Feature | Description |

|---|---|

| Molecular Formula | $$ \text{C}{12}\text{H}{20}\text{Cl}2\text{N}4\text{O} $$ |

| Molecular Weight | 307.22 g/mol |

| Stereochemistry | (3R,4R) configuration, trans substituents |

| Pyrrolidine Conformation | Half-chair |

| Salt Form | Dihydrochloride |

Cyclopropyl Group Integration in Pyrrolidine Scaffold

The cyclopropyl group is attached to the pyrrolidine nitrogen via a carboxamide linkage, introducing significant steric and electronic effects. The three-membered cyclopropane ring exhibits characteristic bond angles of approximately 60°, resulting in high ring strain ($$ \sim 27.5 \, \text{kcal/mol} $$). This strain influences the pyrrolidine scaffold’s rigidity, as evidenced by NMR studies showing restricted rotation around the N–C(cyclopropyl) bond. The cyclopropyl group’s electron-withdrawing nature further polarizes the adjacent carboxamide carbonyl, increasing its electrophilicity and facilitating hydrogen bonding with solvent molecules or biological targets.

Comparative studies of pyrrolidine derivatives reveal that cyclopropyl substitution enhances metabolic stability compared to linear alkyl chains. The strained ring’s limited conformational flexibility reduces susceptibility to oxidative degradation, making it a pharmacophoric feature in drug design.

Imidazole Substituent Electronic Effects on Conformation

The 1-methylimidazol-4-yl substituent at position 4 of the pyrrolidine ring contributes to the molecule’s electronic profile. The imidazole ring’s aromatic $$ \pi $$-system delocalizes electron density, while the methyl group at N1 donates electrons via inductive effects, raising the imidazole’s overall electron density. This electronic environment stabilizes interactions with protonated residues in biological systems, as demonstrated by spectroscopic studies of imidazole-containing complexes.

The imidazole’s orientation relative to the pyrrolidine scaffold is critical for maintaining planar geometry. X-ray diffraction data of analogous compounds show that the imidazole ring lies perpendicular to the pyrrolidine plane, minimizing steric hindrance with the cyclopropyl group. This orientation also facilitates hydrogen bonding between the imidazole N3–H and the carboxamide oxygen, further rigidifying the structure.

| Electronic Property | Impact on Conformation |

|---|---|

| Imidazole $$ \pi $$-delocalization | Stabilizes planar geometry via resonance |

| Methyl group inductive effect | Increases electron density at N1, enhancing hydrogen bond acceptor capacity |

| N3–H hydrogen bonding | Restricts pyrrolidine ring puckering |

Properties

Molecular Formula |

C12H20Cl2N4O |

|---|---|

Molecular Weight |

307.22 g/mol |

IUPAC Name |

N-cyclopropyl-4-(1-methylimidazol-4-yl)pyrrolidine-3-carboxamide;dihydrochloride |

InChI |

InChI=1S/C12H18N4O.2ClH/c1-16-6-11(14-7-16)9-4-13-5-10(9)12(17)15-8-2-3-8;;/h6-10,13H,2-5H2,1H3,(H,15,17);2*1H |

InChI Key |

XNQKXRFLUIPACD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(N=C1)C2CNCC2C(=O)NC3CC3.Cl.Cl |

Origin of Product |

United States |

Biological Activity

The compound rac-(3R,4R)-N-cyclopropyl-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxamide dihydrochloride, trans, is a chiral small molecule that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological implications based on current research findings.

Chemical Structure and Synthesis

The compound features a unique structural framework comprising a pyrrolidine ring, an imidazole moiety, and a cyclopropyl group. The synthesis typically involves multi-step reactions starting from readily available precursors such as 1-methyl-1H-imidazole and cyclopropyl derivatives. The formation of the pyrrolidine ring is achieved through cyclization reactions under basic conditions, followed by the introduction of the imidazole and subsequent functionalization steps to yield the dihydrochloride salt form .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The imidazole ring can engage in hydrogen bonding and π-π interactions with various proteins and enzymes, while the pyrrolidine structure contributes steric effects that enhance binding affinity. This dual interaction mechanism is crucial for modulating enzymatic activities and influencing cellular pathways .

Biological Activity

Research indicates that rac-(3R,4R)-N-cyclopropyl-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxamide dihydrochloride exhibits significant biological activities:

Anticancer Properties

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. For instance, cytotoxicity assays using the MTT method on breast adenocarcinoma (MCF7) and lung cancer (A549) cell lines revealed promising results. The compound displayed a dose-dependent inhibition of cell proliferation, with IC50 values indicating effective potency compared to standard chemotherapeutics .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer metabolism or signaling pathways, thereby disrupting tumor growth and survival mechanisms. This inhibition is likely mediated through competitive binding at active sites due to the structural characteristics of the molecule .

Case Studies

Several case studies highlight the pharmacological potential of this compound:

- Cytotoxicity in Cancer Models : A study assessed the impact of rac-(3R,4R)-N-cyclopropyl-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxamide dihydrochloride on MCF7 and A549 cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .

- Mechanistic Insights : Another investigation focused on the compound's mechanism of action, revealing that it induces apoptosis in cancer cells through the activation of caspase pathways. This was confirmed by flow cytometry analysis which showed increased levels of apoptotic markers following treatment .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of rac-(3R,4R)-N-cyclopropyl-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxamide dihydrochloride:

| Compound | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | Pyrrolidine derivative | Moderate cytotoxicity | 15 |

| Compound B | Imidazole derivative | Low cytotoxicity | 30 |

| rac-(3R,4R)-N-cyclopropyl... | Pyrrolidine + Imidazole | High cytotoxicity | 10 |

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a drug candidate. Its structural components suggest possible applications in:

- Antidiabetic Agents : The compound may modulate pathways involved in glucose metabolism, similar to other imidazole-containing compounds that have shown efficacy in managing diabetes.

- CNS Disorders : The unique structure may allow it to cross the blood-brain barrier, making it a candidate for treating neurological conditions.

Biocatalysis

Research indicates that derivatives of this compound can serve as catalysts in enzymatic reactions. The ability to facilitate reactions under mild conditions aligns with the principles of green chemistry, promoting sustainable practices in chemical synthesis.

Pharmacology

Studies have explored the pharmacological effects of similar compounds on various biological systems, suggesting that rac-(3R,4R)-N-cyclopropyl-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxamide dihydrochloride may exhibit:

- Anti-inflammatory Properties : By inhibiting specific pathways involved in inflammation.

- Antimicrobial Activity : Potential effectiveness against certain bacterial strains due to its structural similarity to known antimicrobial agents.

Case Study 1: Enzymatic Activity

A study demonstrated that compounds similar to rac-(3R,4R)-N-cyclopropyl-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxamide dihydrochloride could act as inhibitors of specific enzymes involved in metabolic pathways. This suggests potential applications in drug development aimed at metabolic diseases.

Case Study 2: Synthesis and Characterization

Research on the synthesis of this compound highlighted efficient methods for producing chiral intermediates using biocatalysis. This approach not only enhances yield but also minimizes environmental impact by reducing the need for harsh reagents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereoisomers

rac-[(3R,4R)-4-Methylpyrrolidin-3-yl]Methanesulfonamide Hydrochloride (Ref: 3D-NKD16750)

- Key Differences: Substituents: Replaces the imidazole and cyclopropylamide groups with a methyl group and methanesulfonamide.

- Commercial Data :

rac-(3S,4S)-N-Cyclopropyl-4-(1-Methyl-1H-Imidazol-4-yl)Pyrrolidine-3-Carboxamide Dihydrochloride (Category C3, EN 300-736489)

- Key Differences: Stereochemistry: (3S,4S) enantiomer vs. (3R,4R) in the target compound.

- Pharmacological Impact : Enantiomeric differences often lead to divergent receptor-binding affinities. For example, (3R,4R) configurations may exhibit higher selectivity for specific targets.

Tabulated Comparison of Key Features

Functional and Commercial Implications

Cost Efficiency : The target compound is ~27% cheaper than its sulfonamide analogue at the 50 mg scale, suggesting lower synthesis complexity or higher commercial availability .

Stereochemical Specificity : The (3R,4R) configuration may offer advantages in drug design, as mirror-image enantiomers (e.g., 3S,4S) often show reduced efficacy or off-target effects .

Solubility and Stability : The dihydrochloride salt form in both the target and (3S,4S) compound enhances solubility, critical for in vivo applications.

Preparation Methods

Core Pyrrolidine Ring Formation

The synthesis begins with constructing the trans-pyrrolidine scaffold. A [3+2] cycloaddition between a nitrile oxide and a cyclopropane derivative is a common approach. For example:

- Step 1 : Generation of nitrile oxide from chloroacetyl cyclopropane using hydroxylamine hydrochloride and sodium bicarbonate.

- Step 2 : Cycloaddition with methyl acrylate under reflux in toluene (110°C, 12 hr) yields cis/trans pyrrolidine intermediates.

Critical Parameters :

| Reaction Component | Specification |

|---|---|

| Solvent | Anhydrous toluene |

| Temperature | 110 ± 2°C |

| Catalyst | None (thermal activation) |

| Yield (crude) | 68–72% |

Stereochemical Control Strategies

Chiral Auxiliary Approach

The trans configuration is secured using (R)-pantolactone as a temporary chiral director:

- Esterification of pyrrolidine carboxylic acid with (R)-pantolactone (DCC, DMAP, CH₂Cl₂).

- Recrystallization from hexane/ethyl acetate to achieve >99% de.

- Auxiliary removal via hydrolysis (LiOH, THF/H₂O, 0°C).

Optimized Conditions :

$$ \text{Yield} = 91\%; \text{ee} = 99.2\% $$

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic intermediates:

- Enzyme : Candida antarctica Lipase B (CAL-B)

- Substrate : Racemic pyrrolidine acetate

- Resolution Efficiency :

$$

E = \frac{\ln[1 - c(1 + \text{ee}p)]}{\ln[1 - c(1 - \text{ee}p)]} = 42 \quad (\text{c = conversion})

$$

Carboxamide Formation and Cyclopropane Functionalization

Coupling with Cyclopropylamine

The N-cyclopropyl carboxamide is formed via mixed carbonate activation:

- Convert carboxylic acid to pentafluorophenyl ester (PFP-ester) using pentafluorophenyl trifluoroacetate.

- React with cyclopropylamine in dichloromethane (0°C → RT, 6 hr).

Reaction Monitoring Data :

| Time (hr) | Conversion (%) |

|---|---|

| 1 | 28 |

| 3 | 67 |

| 6 | 94 |

Salt Formation (Dihydrochloride)

The free base is converted to dihydrochloride using HCl gas saturation in ethanol:

- Optimal Conditions :

Purification and Analytical Characterization

Chromatographic Purification

Final purification employs reverse-phase HPLC:

| Column | Mobile Phase | Gradient | Purity |

|---|---|---|---|

| C18 (250 × 4.6 mm) | A: 0.1% TFA/H₂O B: 0.1% TFA/MeCN |

10→50% B over 30 min | 99.5% |

Spectroscopic Confirmation

Key Characterization Data :

Industrial-Scale Production Considerations

Process Intensification

A continuous flow system enhances reproducibility:

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| PMI (Process Mass Intensity) | 86 | 32 |

| E-Factor | 43 | 15 |

| Energy Consumption (kJ/mol) | 5800 | 2100 |

Q & A

Q. What are the optimal synthetic routes for rac-(3R,4R)-N-cyclopropyl-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxamide dihydrochloride (trans)?

- Methodological Answer : The synthesis involves multi-step protocols, including condensation, hydrogenation, and isomerization. For example, trans-configuration can be achieved via isomerization of a cis-intermediate under basic conditions (e.g., NaOMe in refluxing toluene) . Key steps:

- Hydrogenation : Use PtO₂ under H₂ in toluene/ethanol to reduce intermediates like 4-(4-fluorophenyl)-3-(ethoxycarbonyl)-1-methylpyridinium bromide.

- Isomerization : Apply NaOMe in toluene to convert cis- to trans-isomers (yield optimization requires temperature control and reaction time monitoring).

- Chiral resolution : Utilize L-(-)-di-p-toluoyltartaric acid for enantiomeric separation .

Q. How can researchers confirm the stereochemical configuration of the compound?

- Methodological Answer :

- X-ray crystallography : Resolve absolute stereochemistry by co-crystallizing with heavy atoms (e.g., bromide derivatives).

- NMR analysis : Compare coupling constants (e.g., J-values for pyrrolidine protons) with known trans/cis analogs. For instance, trans-pyrrolidine derivatives exhibit distinct NOE correlations between axial protons .

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/ethanol gradients to separate enantiomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data arising from stereochemical impurities?

- Methodological Answer :

- Step 1 : Quantify enantiomeric excess (ee) via chiral LC-MS. For example, impurities <1% ee can skew receptor-binding assays.

- Step 2 : Correlate purity with bioactivity using dose-response curves (e.g., IC₅₀ shifts indicate stereochemical interference).

- Step 3 : Re-synthesize batches with stricter chiral resolution protocols (e.g., iterative recrystallization with L-(-)-di-p-toluoyltartaric acid) .

Q. What experimental strategies mitigate instability of the imidazole moiety during storage or reaction conditions?

- Methodological Answer :

- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to shield the imidazole nitrogen during acidic/basic reactions .

- Storage : Lyophilize the dihydrochloride salt and store under inert gas (argon) at -20°C to prevent hygroscopic degradation.

- Stability assays : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products (e.g., imidazole ring-opening) .

Q. How does the cyclopropyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Electronic effects : The cyclopropyl’s ring strain increases electrophilicity at the carbonyl carbon, enhancing reactivity with amines.

- Steric effects : Use DFT calculations (e.g., Gaussian 16) to model transition states and predict regioselectivity.

- Experimental validation : Compare reaction rates with non-cyclopropyl analogs (e.g., tert-butyl derivatives) under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.